1,2,3,5-Tetra-O-acetyl-L-arabinofuranose
Description
Structure
3D Structure
Properties
CAS No. |
56272-01-6 |
|---|---|
Molecular Formula |
C13H18O9 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1 |
InChI Key |
IHNHAHWGVLXCCI-ACJTYDJDSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 1,2,3,5 Tetra O Acetyl L Arabinofuranose
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods combine the precision of biological catalysts with the versatility of chemical reactions. This hybrid approach offers significant advantages in the synthesis of complex carbohydrate derivatives by enabling high regioselectivity and stereoselectivity under mild reaction conditions, often minimizing the need for extensive protecting group strategies.
Enzymes, particularly lipases, are highly effective in catalyzing the regioselective acetylation and deacetylation of sugar molecules. This enzymatic precision allows for the targeted modification of specific hydroxyl groups on the arabinofuranose ring.
Research has demonstrated that lipases can produce all possible mono- and di-O-acetates of p-nitrophenyl α-L-arabinofuranoside through carefully controlled reactions. nih.gov For instance, porcine pancreas lipase (B570770) has been used to catalyze the acetylation of p-nitrophenyl α-L-arabinofuranoside, achieving a 95% yield for the 5-O-acetate. nih.gov In contrast, selective deacetylation of the primary acetyl group from a per-O-acetylated p-nitrophenyl α-L-arabinofuranoside can be accomplished with high efficiency using lipases from Candida cylindracea (CCL) or Candida rugosa (LAY), resulting in the 2,3-di-O-acetate in 90% yield. nih.gov
Further studies on related arabinonucleosides have shown that Candida antarctica lipase B (CAL-B) can be used for the regioselective deacetylation of 2',3',5'-tri-O-acetyl-arabinofuranosyl nucleosides. conicet.gov.ar The choice of solvent plays a critical role in directing the outcome, with alcoholysis in isopropanol (B130326) favoring the formation of 2'-O-acetylated products, while hydrolysis in a buffer medium yields the 2',3'-di-O-acetylated derivatives. conicet.gov.ar These findings underscore the power of enzymes to achieve specific acetylation patterns that are challenging to obtain through purely chemical means.
| Enzyme/Biocatalyst | Substrate | Product | Yield | Reference |
| Porcine Pancreas Lipase | p-Nitrophenyl α-L-arabinofuranoside | 5-O-acetyl-p-nitrophenyl α-L-arabinofuranoside | 95% | nih.gov |
| Pseudomonas cepacia Lipase (LPS-30) | p-Nitrophenyl α-L-arabinofuranoside | 2,5- and 3,5-di-O-acetates | Not specified | nih.gov |
| Candida cylindracea Lipase (CCL) | Per-O-acetylated p-nitrophenyl α-L-arabinofuranoside | 2,3-di-O-acetyl-p-nitrophenyl α-L-arabinofuranoside | 90% | nih.gov |
| Candida antarctica Lipase B (CAL-B) | 2',3',5'-tri-O-acetyl-1-β-D-arabinofuranosyluracil | 2',3'-di-O-acetyl-1-β-D-arabinofuranosyluracil (hydrolysis) | Not specified | conicet.gov.ar |
The application of biocatalysts extends beyond simple acylation and deacylation to the broader derivatization of furanose sugars. Enzymes classified as α-L-arabinofuranosidases (EC 3.2.1.55) are a diverse group of glycoside hydrolases that cleave terminal α-L-arabinofuranosyl residues from polysaccharides like arabinoxylans and arabinans. mdpi.comenzyme-database.org These enzymes, categorized into families such as GH43, GH51, and GH62, exhibit distinct substrate and positional specificities, which can be harnessed for specific synthetic transformations. mdpi.com
In addition to hydrolases, other enzyme classes are employed in building complex glycans on a furanose scaffold. Modern chemoenzymatic synthesis often utilizes one-pot, multi-enzyme systems to construct oligosaccharides efficiently. griffith.edu.au For example, aldolases and sialyltransferases have been used in concert to build complex tetrasaccharide motifs, demonstrating the potential for biocatalysts to perform sequential modifications on carbohydrate structures with high fidelity. griffith.edu.au The use of keratinases from fungi like Doratomyces microsporus and Paecilomyces marquandii for the complete deacetylation of acetylated arabinonucleosides further illustrates the wide range of biocatalysts available for furanose derivatization. conicet.gov.ar
Total Synthesis from Precursor Monosaccharides
Classical chemical synthesis remains a fundamental approach for producing 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose, typically starting from readily available monosaccharides.
The most common precursor for the synthesis of this compound is L-arabinose itself. A standard method involves the direct acetylation of L-arabinose using acetic anhydride (B1165640), often in the presence of a catalyst like pyridine (B92270) or sulfuric acid. lookchem.comgoogle.com This reaction typically yields a mixture of pyranose and furanose forms, as well as anomers, which then require separation.
A more controlled synthesis route involves several distinct steps. For the related compound 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a three-step synthesis from D-ribose was developed. This process includes methylation to form the 1-O-methylribofuranoside, followed by benzoylation, and finally acetolysis with a mixture of acetic acid, acetic anhydride, and sulfuric acid to install the anomeric acetate (B1210297). researchgate.net A similar strategy can be applied to L-arabinose. Guthrie's synthetic strategy, for instance, involves acetal (B89532) formation in methanol (B129727) and HCl, acetylation with acetic anhydride in pyridine, and subsequent acetolysis to yield the desired tetra-O-acetyl furanose. google.com These multi-step approaches provide greater control over the final product's structure, particularly the furanose ring form.
Different synthetic pathways to acetylated arabinofuranose derivatives offer trade-offs in terms of yield, selectivity, and operational simplicity. The direct acetylation of L-arabinose is operationally simple but often results in complex mixtures. In contrast, multi-step syntheses, such as those involving the formation of a methyl glycoside intermediate, provide better control over the ring size (furanose vs. pyranose).
| Starting Material | Key Reagents/Steps | Anomeric Ratio (β/α) | Overall Yield (β-anomer) | Reference |
| L-Ribose | 1. MeOH, HCl; 2. Ac₂O, Pyridine; 3. Ac₂O, AcOH, H₂SO₄ | 2:1 to 3:1 | 57% (after recrystallization) | google.com |
| 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose | Ac₂O, AcOH, Pyridine, H₂SO₄ | 94:6 | 73% | chemicalbook.com |
| L-(+)-Arabinose | Acetic anhydride, Sulfuric acid | Mixture | Not specified | lookchem.com |
Control of Anomeric Configuration in Synthesis
The stereochemistry at the anomeric carbon (C-1) is a critical factor in carbohydrate synthesis, as it defines the glycosidic linkage as either α or β. Control over this configuration is paramount for the synthesis of biologically active molecules. The stereochemical outcome is influenced by several factors, including the anomeric effect, steric hindrance, and the participation of neighboring groups. nih.gov
In the synthesis of acetylated furanoses, the acetyl group at the C-2 position plays a crucial role through "neighboring group participation." When a glycosyl donor with an acetyl group at C-2 is activated, the acetyl carbonyl oxygen can attack the anomeric center from the backside, forming a cyclic dioxolanylium ion intermediate. A subsequent nucleophilic attack at the anomeric carbon will then proceed from the opposite face, leading exclusively to the formation of a 1,2-trans product. nih.gov For L-arabinofuranose, where the C-2 hydroxyl is trans to the C-1 position in the α-anomer and cis in the β-anomer, this mechanism is key to forming the β-glycoside.
The choice of glycosyl donor, leaving group, and promoter system are all critical variables. nih.gov Classical methods like the Koenigs-Knorr reaction, which uses glycosyl bromides activated by silver salts, rely heavily on this participating effect to ensure stereocontrol. nih.gov The final anomeric ratio of a reaction product is typically determined using NMR spectroscopy, where the chemical shift and coupling constants of the anomeric proton (¹H NMR) and carbon (¹³C NMR) provide definitive structural information. nih.govresearchgate.net
Strategies for Preferential Anomer Formation (α- versus β-anomers)
The selective synthesis of either the α- or β-anomer of this compound hinges on the careful selection of reaction conditions, including catalysts, solvents, and the nature of the starting material. The interplay between kinetic and thermodynamic control is central to these strategies.
Kinetic Control for Anomer-Retentive Acetylation:
Under kinetically controlled conditions, the reaction proceeds rapidly at lower temperatures, and the anomeric configuration of the product is primarily determined by the configuration of the starting sugar. The acetylation of 4-chloro-4-deoxy-d-galactopyranose, for example, has been shown to be kinetically controlled, where the configuration of the initial galactose dictates the configuration of the resulting acetate product. nih.govnih.gov This principle can be applied to the synthesis of arabinofuranose derivatives. If a pure anomer of L-arabinofuranose is used as the starting material, carefully controlled acetylation can yield the corresponding acetylated anomer with high fidelity.
Neighboring Group Participation for β-Anomer Formation:
The formation of β-arabinofuranosides, which possess a trans-relationship between the C-1 and C-2 substituents, can be directed by employing a participating group at the C-2 position. An acyl group, such as acetate, at C-2 can attack the anomeric center to form a cyclic acyloxonium ion intermediate. Subsequent nucleophilic attack by the acetylating agent at the anomeric carbon typically occurs from the opposite face, leading to the thermodynamically favored trans-product, which in the case of L-arabinofuranose is the β-anomer.
One reported synthesis for a related L-ribofuranose derivative, which can be conceptually applied to L-arabinofuranose, achieved a high yield of the β-anomer. The reaction of 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose with acetic anhydride, acetic acid, and pyridine in the presence of concentrated sulfuric acid resulted in a crude product containing 1,2,3,5-tetra-O-acetyl-L-ribofuranose with an α/β anomer ratio of 6/94, demonstrating a strong preference for the β-anomer.
Strategies for α-Anomer Formation:
The synthesis of the α-anomer, which has a cis-1,2 configuration, often requires conditions that avoid or suppress neighboring group participation.
One effective method involves the acetylation of a hemiacetal using acetic anhydride (Ac₂O) in pyridine. In the synthesis of a related disaccharide, a hemiacetal precursor was acetylated with Ac₂O/pyridine at 20°C, which resulted exclusively in the formation of the single α-anomer of the corresponding acetate. This suggests that under these conditions, the reaction proceeds through a mechanism that favors the formation of the cis-product.
Another strategy to obtain specific furanose anomers without isomerization involves a two-step procedure. This method first involves the highly selective formation of a per-O-(tert-butyldimethylsilyl)furanose from the free sugar. This silylated intermediate can then be cleanly converted into the peracetylated furanose, preserving the anomeric configuration established in the silylation step. researchgate.net
The table below summarizes different conditions and their influence on anomeric preference, drawn from studies on L-arabinose and related pentoses.
| Starting Material | Reagents & Conditions | Predominant Anomer | Anomer Ratio (α:β) |
| L-Arabinose (pyranose form) | Acetic anhydride, triethylamine, DMAP (catalytic) | α | 56% yield (α) |
| Hemiacetal with five TIPS groups | Ac₂O, Pyridine, 20°C, 1 h | α | Single anomer |
| 2,3,5-tri-O-acetyl-1-O-methyl-L-ribofuranose | Acetic anhydride, acetic acid, pyridine, H₂SO₄ | β | 6:94 |
This table presents data from various studies on pentose (B10789219) acetylation to illustrate strategies for anomeric control. DMAP: Dimethylaminopyridine, Ac₂O: Acetic anhydride, Py: Pyridine, TIPS: Triisopropylsilyl.
Anomerization During Synthetic Transformations
Anomerization is the process by which one anomer is converted into the other, typically through a ring-opening and closing mechanism that proceeds via the open-chain aldehyde form. This process is often catalyzed by acids or bases and leads to an equilibrium mixture of the α and β anomers. biosynth.comacs.org Understanding and controlling anomerization is crucial during the synthesis and purification of this compound to ensure the stereochemical integrity of the final product.
The equilibrium position is influenced by various factors, including steric and electronic effects like the anomeric effect. For some sugars, the interconversion can be significant. For instance, in a study on 4-chloro-4-deoxy-d-galactose, the molar ratio of α and β anomers in solution reached a dynamic equilibrium of approximately 1:2. nih.govnih.gov Interestingly, it was also observed that the β-anomer could be completely converted to the more stable α-anomer through crystallization and precipitation. nih.govnih.gov
Lewis Acid-Catalyzed Anomerization:
Lewis acids are known promoters of anomerization in acetylated sugars. They can coordinate to the anomeric acetyl group, weakening the C1-O1 glycosidic bond and facilitating the formation of an oxocarbenium ion intermediate. This intermediate can then be attacked by an acetate nucleophile from either face, leading to a mixture of anomers. The use of BF₃·Et₂O, for example, is a common method for activating anomeric acetates, which can inadvertently lead to anomerization if not carefully controlled. moldb.com This process can be exploited to deliberately convert a less stable anomer into a more stable one. Research on the acid-catalyzed anomerization of 1-O-acetyl-2,3,5-tri-O-benzoyl-l-ribofuranose provides a model for the type of transformations that can occur with acetylated arabinofuranose derivatives under acidic conditions.
The susceptibility of the anomeric center to such transformations requires careful consideration of all synthetic steps following the initial acetylation, including purification. Chromatographic conditions or the presence of trace acidic or basic impurities can potentially lead to undesired anomerization, affecting the yield and purity of the target anomer.
Iii. 1,2,3,5 Tetra O Acetyl L Arabinofuranose As a Versatile Synthetic Intermediate
Precursor in Complex Carbohydrate Synthesis
The assembly of complex carbohydrates is a cornerstone of glycochemistry, with applications ranging from materials science to medicine. 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose serves as a key starting material in this arena.
The synthesis of oligosaccharides—chains of sugar units linked together—relies on the sequential coupling of monosaccharide building blocks. This compound is frequently employed as a glycosyl donor to introduce L-arabinofuranosyl units into a growing chain. For instance, it is a precursor for synthesizing fragments of arabinans, which are significant components of the mycobacterial cell wall. nih.gov
In a typical glycosylation reaction, the acetylated L-arabinofuranose is treated with a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), in the presence of a glycosyl acceptor (another sugar unit with a free hydroxyl group). The choice of promoter, solvent, and reaction conditions can influence the stereochemical outcome, leading to the formation of either α- or β-glycosidic linkages. This controlled glycosylation is fundamental to building structurally defined oligosaccharides. nih.gov
Glycoproteins, proteins decorated with carbohydrate chains (glycans), are vital to countless biological processes. Understanding their function often requires the chemical synthesis of specific glycopeptide fragments. uni-bayreuth.de this compound can be used to synthesize the L-arabinofuranosyl-containing amino acid building blocks necessary for this purpose.
The process involves glycosylating a suitably protected amino acid, such as a serine or threonine derivative, with the activated L-arabinofuranose donor. nih.gov This creates a glycosylated amino acid that can then be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. These synthetic glycoprotein (B1211001) fragments are invaluable tools for studying protein-carbohydrate interactions, enzyme mechanisms, and the biological roles of specific glycan structures. uni-bayreuth.de
Applications in Nucleoside and Nucleotide Chemistry
The synthesis of nucleoside analogues is a major focus of medicinal chemistry, as these compounds are often potent antiviral and anticancer agents. nih.govnih.gov The L-configuration of the sugar in this compound makes it a valuable precursor for creating non-natural L-nucleosides, which can exhibit unique biological activities and improved metabolic stability compared to their natural D-counterparts.
The classical approach to synthesizing nucleosides from this precursor is the Vorbrüggen glycosylation. In this reaction, a silylated nucleobase (such as uracil, adenine, or a modified base) is coupled with this compound in the presence of a Lewis acid catalyst. This reaction forms the critical N-glycosidic bond between the sugar and the nucleobase. Subsequent deacetylation yields the final L-nucleoside analogue. This method has been instrumental in generating libraries of L-arabinofuranosyl nucleosides for biological screening. cymitquimica.com
Table 1: Examples of L-Nucleoside Synthesis using Arabinofuranose Precursors This table provides illustrative examples of synthetic strategies.
| Precursor | Nucleobase | Catalyst/Method | Product Type |
|---|---|---|---|
| This compound | Silylated 5-Azacytosine | Vorbrüggen Glycosylation | Antitumor L-Nucleoside Analogue cymitquimica.com |
| 2,3,5-O-benzyl-D-arabinofuranosyl chloride | 2-amino-6-chloropurine | Chemical Coupling | Precursor to Nelarabine (an L-nucleoside drug) nih.gov |
Beyond direct coupling, this compound serves as an intermediate for more complex modified nucleosides. umich.edu The acetyl groups can be selectively removed or replaced to allow for chemical modifications at specific positions on the sugar ring. For example, it can be a starting point for creating 2'-thio-L-nucleosides. These modifications can dramatically alter the compound's biological activity, receptor binding affinity, or mechanism of action, making them valuable probes for biochemical studies and drug development. capes.gov.br
Role in the Development of Glycosidase Inhibitors and Related Bioactive Compounds
Glycosidases are enzymes that cleave glycosidic bonds and are involved in a host of physiological and pathological processes. Inhibitors of these enzymes have therapeutic potential for treating diseases like diabetes, influenza, and lysosomal storage disorders.
This compound can act as a precursor in the synthesis of glycosidase inhibitors. The strategy often involves chemically modifying the arabinofuranose scaffold to create a molecule that mimics the structure of the enzyme's natural substrate or transition state. For example, it can be used to synthesize iminosugars or aza-sugars, where the ring oxygen is replaced by a nitrogen atom. These mimics can bind tightly to the active site of a glycosidase, blocking its function. The specific L-configuration and furanose form derived from this precursor can lead to highly selective inhibitors targeting specific glycosidases.
Iv. Glycosylation Reactions Involving 1,2,3,5 Tetra O Acetyl L Arabinofuranose
Mechanistic Studies of Glycosidic Bond Formation
Understanding the underlying mechanisms of glycosylation is crucial for controlling the stereoselectivity and efficiency of the synthesis of arabinofuranosides. The presence of an acetyl group at the C-2 position in 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose typically favors the formation of 1,2-trans glycosides through neighboring group participation. This makes the stereoselective synthesis of 1,2-cis arabinofuranosides a significant synthetic challenge. nih.gov
Glycosylation reactions generally proceed through pathways involving oxocarbenium ion-like transition states. embopress.orgresearchgate.net In the case of glycosyl donors with a participating group at C-2, such as the acetyl group in this compound, the reaction often follows a double displacement mechanism (the Koshland mechanism). researchgate.net This involves the initial formation of a cyclic dioxolanylium ion intermediate, which is then attacked by the glycosyl acceptor from the opposite face, leading to the thermodynamically favored 1,2-trans product.
However, to achieve the 1,2-cis linkage, reaction conditions must be tailored to favor alternative pathways, such as an SN2-like mechanism. Computational methods, like density functional theory (DFT), have become invaluable tools for elucidating these reaction pathways and understanding the structures of the transition states. nih.govnih.gov For instance, in a B(C₆F₅)₃-catalyzed reaction with a conformationally restricted arabinofuranosyl donor, calculations suggested that a Lewis acid-catalyzed SN2-like nucleophilic attack is the predominant pathway. nih.gov This pathway involves the catalyst activating the leaving group, allowing the acceptor to attack from the α-face of the donor via a transition state, leading to the β-glycoside (1,2-cis). nih.gov The calculated low activation barrier for this nucleophilic attack supports its feasibility even at low temperatures. nih.gov
The characterization of transition states is fundamental to understanding reaction mechanisms. nih.gov These high-energy states along the reaction coordinate dictate the kinetic favorability of a particular pathway. youtube.com Studies on enzymatic glycosidases reveal that the active site stabilizes the oxocarbenium ion-like transition state through a network of hydrogen bonds and charge delocalization, guiding the stereochemical outcome. embopress.orgresearchgate.net Similar principles of transition state stabilization are sought in chemical glycosylation to control selectivity.
Achieving 1,2-cis glycosylation, particularly β-arabinofuranosylation, is a persistent challenge in carbohydrate synthesis. nih.govfrontiersin.org The outcome of the glycosylation is a delicate balance of factors including the donor, acceptor, promoter, and solvent. researchgate.net Several strategies have been developed to overcome the preference for 1,2-trans products.
One effective strategy involves the use of conformationally constrained glycosyl donors . By locking the furanose ring in a specific conformation, it is possible to direct the incoming nucleophile to a specific face of the anomeric center. For example, a 3,5-O-xylylene-protected arabinofuranosyl donor was used successfully to achieve high β-selectivity (1,2-cis). nih.govacs.org This conformational restriction is thought to favor an SN2-like attack at the anomeric carbon. nih.gov
The nature of the protecting groups on the glycosyl donor also plays a critical role. While the C-2 acetyl group in this compound promotes 1,2-trans products, replacing it with a non-participating group is a common strategy. However, even with participating groups, 1,2-cis selectivity can be achieved under certain conditions. The presence of bulky silyl (B83357) groups, for instance, can influence the reactivity and stereoselectivity of glycosylation. researchgate.net
The reactivity of the glycosyl acceptor is another key factor. Less nucleophilic acceptors may react more slowly, which can sometimes allow for anomerization of intermediates, leading to reduced stereoselectivity. nih.govrsc.org Conversely, highly reactive acceptors can favor kinetically controlled SN2-like pathways, enhancing cis-selectivity. researchgate.net Some studies have shown that the protective groups on the acceptor itself can be essential for achieving high β-stereoselectivity in arabinofuranosylation. nih.gov
Finally, the use of additives can steer the reaction towards the desired isomer. The use of dimethylformamide (DMF) as a nucleophilic additive has been shown to be effective for the stereoselective construction of 1,2-cis-glycosides in certain systems. acs.orgacs.org
Catalytic Systems for Efficient Glycosylation
The choice of catalyst or promoter is paramount in activating the glycosyl donor and influencing the efficiency and stereoselectivity of the glycosylation reaction. A range of catalytic systems, from traditional Lewis acids to modern organocatalysts, have been employed for arabinofuranosylation.
Lewis acids are widely used to activate glycosyl donors by coordinating to the anomeric leaving group or a participating group. Stannic chloride (SnCl₄) is a classic Lewis acid catalyst used in glycosylation reactions, including those in the D-ribofuranose series, which is structurally related to L-arabinofuranose. jst.go.jp It can effectively promote O-glycosidation, although control of stereoselectivity can be challenging. jst.go.jp
Other Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) have also been used, though they can sometimes lead to deacylation at high temperatures instead of the desired glycosylation. mdpi.com A more modern and highly effective Lewis acid catalyst for 1,2-cis arabinofuranosylation is tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). nih.govacs.org This catalyst is proposed to activate trichloroacetimidate (B1259523) donors by associating with the Lewis basic nitrogen atom of the leaving group. nih.gov This activation directs an SN2-like attack from the acceptor, resulting in high yields and excellent β-selectivity for a variety of acceptors. nih.gov
Table 1: Optimization of B(C₆F₅)₃-Catalyzed β-Arabinofuranosylation Data derived from a study using a 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate donor and a glucosyl acceptor. nih.gov
| Entry | Promoter | Solvent | Temp (°C) | Yield (%) | α/β Ratio |
| 1 | Zn(OTf)₂ | CH₂Cl₂ | -78 to rt | 80 | 1:2.3 |
| 2 | TMSOTf | CH₂Cl₂ | -78 | 85 | 1:2.5 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 82 | 1:3 |
| 4 | B(C₆F₅)₃ | CH₂Cl₂ | -78 | 92 | 1:12 |
| 5 | B(C₆F₅)₃ | Toluene | -78 | 85 | 1:10 |
| 6 | B(C₆F₅)₃ | Et₂O | -78 | 78 | 1:9 |
The data clearly shows the superiority of B(C₆F₅)₃ in promoting high β-selectivity (1,2-cis) for this specific arabinofuranosylation reaction.
In recent years, organocatalysis has emerged as a powerful tool in glycosylation, offering mild reaction conditions and high functional group tolerance. acs.org Hydrogen-bond donor catalysts, such as (thio)urea derivatives, represent a significant advancement. acs.orgacs.orgrsc.org These catalysts activate glycosyl donors by forming noncovalent hydrogen bonds, which facilitates the departure of the leaving group and the formation of an oxocarbenium ion intermediate. acs.orgacs.org
This method has been successfully applied to a variety of glycosyl donors, including glycosyl picolinates and N-phenyl trifluoroacetimidates. acs.orgrsc.org A key advantage of this approach is its mildness, which allows for the glycosylation of acid-sensitive substrates. acs.org Mechanistic studies suggest that charged (thio)urea catalysts form a donor-catalyst complex through hydrogen bonds, which then generates the reactive oxocarbenium species. acs.org This strategy has proven versatile for synthesizing O-, C-, N-, and S-glycosides with a broad range of nucleophiles. acs.orgacs.orgrsc.org The development of supramolecular capsules that utilize a network of hydrogen bonds to activate both the donor and acceptor simultaneously represents a cutting-edge approach that mimics enzymatic catalysis. chemrxiv.org
Substrate Scope and Acceptor Reactivity in Arabinofuranosylation
The success of a glycosylation strategy is ultimately measured by its applicability to a wide range of substrates (donors) and acceptors. The reactivity of the glycosyl acceptor is a critical variable that significantly influences both the yield and the stereoselectivity of the reaction. rsc.org
In B(C₆F₅)₃-catalyzed β-arabinofuranosylation, a broad scope of acceptors, including primary and secondary alcohols from various carbohydrate derivatives, has been demonstrated. nih.govacs.org The system shows good tolerance for various protecting groups, including acid-labile ones like Boc, TIPS, and benzylidene acetals. acs.org However, highly congested and weakly nucleophilic acceptors tend to result in lower yields, though often with retained high selectivity. acs.org This underscores the principle that acceptor nucleophilicity directly impacts the reaction outcome. rsc.org
Table 2: Substrate Scope in B(C₆F₅)₃-Catalyzed β-Arabinofuranosylation Data shows the reaction of a 3,5-O-xylylene-protected arabinofuranosyl donor with various acceptors. nih.govacs.org
| Acceptor Type | Product Yield (%) | α/β Ratio |
| Primary Glucoside | 85 | 1:12 |
| Secondary Glucoside | 82 | 1:11 |
| Primary Galactoside | 88 | 1:10 |
| Secondary Mannoside | 75 | 1:9 |
| Disaccharide | 65 | 1:8 |
| Sterically Hindered | 58 | 1:9 |
Similarly, hydrogen-bond-mediated glycosylation methods have shown a wide substrate scope, successfully glycosylating complex natural products, other glycosides, amino acids, and less nucleophilic phenolic acceptors. acs.orgacs.org The mild conditions of this catalysis are particularly beneficial for substrates with sensitive functional groups. acs.org The tuning of reactivity through the strategic use of protecting groups on the donor, such as silyl ethers, can also expand the scope of accessible products by either "arming" or "disarming" the glycosyl donor. acs.org The interplay between the electronic properties of the donor and the nucleophilicity of the acceptor remains a central theme in designing effective arabinofuranosylation reactions. rsc.org
V. Derivatization and Selective Functionalization of 1,2,3,5 Tetra O Acetyl L Arabinofuranose
Regioselective Deacetylation for Targeted Hydroxyl Exposure
Regioselective deacetylation is a critical first step in the functionalization of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose. The goal is to remove a specific acetyl group, thereby exposing a single hydroxyl group for subsequent chemical modification while leaving the others protected. This positional specificity can be achieved through both enzymatic and chemical methods.
Enzymatic catalysis offers a powerful and highly specific approach for the regioselective deacetylation of acetylated carbohydrates. Lipases and esterases are commonly employed for this purpose, as they can exhibit remarkable selectivity for certain positions on the sugar ring, often obviating the need for complex protection-deprotection sequences.
The hydrolysis of the primary acetyl group at the C-5 position is often favored due to reduced steric hindrance. For instance, studies on analogous per-O-acetylated arabinofuranosides have demonstrated that lipases can selectively remove the primary acetyl group. nih.gov Lipases from Candida rugosa (CRL) and Candida cylindracea (CCL) have been successfully used to deacetylate the primary acetyl group of per-O-acetylated p-nitrophenyl α-L-arabinofuranoside, yielding the 2,3-di-O-acetate in high yields. nih.gov Similarly, in the context of arabinonucleosides, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze regioselective deacetylation. conicet.gov.ar The choice of enzyme and reaction conditions (e.g., solvent, pH) is crucial for controlling the degree and position of deacetylation. conicet.gov.arresearchgate.net
Table 1: Examples of Enzymatic Regioselective Deacetylation on Arabinofuranose Derivatives
| Enzyme | Substrate | Major Product | Yield | Reference |
|---|---|---|---|---|
| Candida rugosa Lipase (LAY) | p-Nitrophenyl 2,3,5-tri-O-acetyl-α-L-arabinofuranoside | p-Nitrophenyl 2,3-di-O-acetyl-α-L-arabinofuranoside | 90% | nih.gov |
| Candida antarctica Lipase B (CAL-B) | 2',3',5'-Tri-O-acetyl-arabinofuranosyluracil | 2',3'-Di-O-acetyl-arabinofuranosyluracil (in buffer) | Good | conicet.gov.ar |
| Porcine Pancreas Lipase | p-Nitrophenyl α-L-arabinofuranoside (Acetylation) | p-Nitrophenyl 5-O-acetyl-α-L-arabinofuranoside | 95% | nih.gov |
This table is illustrative of enzymatic methods applied to arabinofuranosides, demonstrating the principle of regioselectivity.
While enzymatic methods offer high selectivity, chemical approaches provide a broad range of conditions for deacetylation. Conventional methods for cleaving O-acetyl groups include treatment with acids or bases. nih.gov Basic conditions, such as Zemplén hydrolysis using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), are effective for complete deacetylation but can be difficult to control for selective removal. nih.gov
More controlled chemical deacetylation can be achieved by carefully tuning reaction conditions or using specific reagents. For example, mild basic conditions with reagents like potassium carbonate in methanol/water or hydrazine (B178648) in pyridine (B92270)/acetic acid can sometimes favor the removal of the more reactive primary C-5 acetate (B1210297). nih.gov Acid-catalyzed hydrolysis, using reagents such as hydrochloric acid in methanol or boron trifluoride etherate (BF₃·Et₂O), can also be employed. nih.govrsc.org The development of chemoselective methods, such as using trimethylsilyl (B98337) iodide (Me₃SI) in the presence of an oxidant, allows for deacetylation under mild, ambient conditions, tolerating a wide variety of other sensitive functional groups. nih.gov
Advanced Chemical Modifications
With the ability to selectively expose specific hydroxyl groups, this compound becomes a versatile precursor for a range of advanced chemical modifications. These modifications are aimed at creating novel sugar analogues with unique biological or chemical properties.
Deoxysugars, where one or more hydroxyl groups are replaced by a hydrogen atom, are components of many biologically important natural products. The synthesis of deoxysugar analogues from arabinofuranose derivatives is an area of active research. nih.gov A common strategy for deoxygenation involves a two-step radical chain reaction. First, a selectively exposed hydroxyl group is converted into a thiocarbonyl derivative, such as a xanthate or a thioxobenzoate. nih.gov Subsequent treatment of this intermediate with a radical initiator like azobisisobutyronitrile (AIBN) and a reducing agent, most commonly tributyltin hydride (Bu₃SnH), results in the reductive cleavage of the C-O bond, affording the desired deoxysugar. nih.gov This method has been successfully applied to synthesize 2-deoxy and 3-deoxy arabinofuranose glycosides. nih.gov
Fluorination: The introduction of fluorine atoms into carbohydrates can profoundly alter their chemical properties and biological activity. Fluorinated sugars are often used as enzyme inhibitors or as probes in positron emission tomography (PET). nih.gov The direct fluorination of arabinofuranose derivatives, particularly at the C-2 position, can be challenging. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) are used to replace a hydroxyl group with fluorine, often proceeding with an inversion of stereochemistry (Sₙ2 reaction). nih.gov However, neighboring group participation can lead to undesired side products. nih.gov Therefore, multi-step strategies are often required, which may involve preparing a derivative with a good leaving group (e.g., a tosylate or triflate) at the target position, followed by nucleophilic substitution with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (n-Bu₄NF). capes.gov.brgoogle.com
"Click" Chemistry: "Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.org To integrate this modality, a selectively exposed hydroxyl group on the arabinofuranose scaffold can be converted into an azide (B81097) or an alkyne. For example, an azido (B1232118) group can be introduced via nucleophilic substitution of a tosylated or mesylated alcohol. This azido-arabinofuranose derivative can then be "clicked" with a variety of alkyne-containing molecules to create complex glycoconjugates. mdpi.com This approach has been used to modify 4-(ω-azidoalkoxy)phenyl arabinofuranosides for the synthesis of oligoarabinofuranosides related to mycobacterial polysaccharides. mdpi.com Copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also employed, especially in biological systems to avoid copper toxicity. nih.gov
Vi. Mechanistic and Computational Investigations of 1,2,3,5 Tetra O Acetyl L Arabinofuranose Reactivity
Elucidation of Reaction Mechanisms
The mechanistic pathways of reactions involving 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose are complex and influenced by various factors, including the nature of the solvent, catalyst, and protecting groups. Key processes that have been investigated include acetolysis, anomerization, and electron-induced reactions.
Acetolysis, a method frequently employed in the structural analysis of polysaccharides, involves the cleavage of glycosidic linkages by a mixture of acetic anhydride (B1165640) and a catalytic amount of acid, typically sulfuric acid. lookchem.com The process is often accompanied by anomerization, the interconversion of anomers at the C-1 position.
The mechanism of acetolysis for acetylated sugars is believed to proceed through the formation of highly reactive oxocarbenium ion intermediates. lookchem.com For a compound like this compound, the reaction can be initiated by the protonation of one of the ring or acetyl oxygen atoms. Subsequent cleavage of either the endocyclic C1-O4 bond or the exocyclic C1-O(acetyl) bond leads to the formation of a furanosyl oxocarbenium ion. This intermediate is then susceptible to nucleophilic attack by acetic acid, resulting in the formation of the peracetylated sugar.
Kinetic studies on analogous systems, such as methyl 2,3,4,6-tetra-O-acetyl-D-mannopyranosides, have shown that acetolysis and anomerization are competing reactions. lookchem.comnih.gov The relative rates of these processes are influenced by the stereochemistry of the sugar. For instance, the β-anomer of the mannopyranoside was found to favor endocyclic C-O bond rupture, while for the α-anomer, both endocyclic and exocyclic cleavages were competitive. nih.gov It is plausible that similar stereochemical influences are at play in the acetolysis of this compound.
Anomerization, the conversion between the α and β anomers, can occur under both acidic and basic conditions. In acidic media, the mechanism likely involves the formation of the same oxocarbenium ion intermediate as in acetolysis. The planar nature of this intermediate allows for the non-stereospecific attack of a nucleophile, leading to a mixture of anomers. In some cases, anomerization can also be promoted under seemingly neutral conditions. For example, studies on N-acetylglucosamine glycosides have shown that a mixture of dibromomethane (B42720) and dimethylformamide can promote anomerization, possibly through the in situ generation of HBr. nih.gov
The acetylation of sugars is often a kinetically controlled process, where the configuration of the starting material dictates the configuration of the acetylated product. researchgate.net However, under conditions that favor equilibrium, the thermodynamically more stable anomer will predominate.
Low-energy electrons (LEEs) are known to play a significant role in radiation-induced DNA damage. The sugar-phosphate backbone of DNA is a primary target for these electrons. This compound serves as a valuable model for the 2-deoxy-D-ribose unit in DNA, allowing for the study of electron-induced reactions in a more simplified system.
A key process in electron-induced damage is dissociative electron attachment (DEA), where a molecule captures an electron to form a transient negative ion (TNI), which then fragments. Studies on sugar analogs have shown that LEEs with energies as low as 2 eV can induce molecular decomposition. The initial step in electron attachment to some sugar molecules is believed to be the formation of a weakly bound dipole state, which can then act as a gateway to dissociation reactions.
In the context of DNA, DEA to the phosphate (B84403) group has been identified as a significant mechanism for strand breaks. The acetyl groups in this compound can mimic the electronic environment of the phosphate groups to some extent, making it a suitable model to study the fundamental processes of electron attachment and subsequent fragmentation. The post-translational acetylation of DNA repair proteins has also been shown to be crucial for their function, highlighting the importance of understanding the role of acetyl groups in biological systems.
Application of Advanced Spectroscopic Techniques
To gain a deeper understanding of the complex reaction mechanisms and dynamics of this compound, a variety of advanced spectroscopic techniques are employed. These methods allow for the real-time monitoring of reactions and the characterization of transient intermediates.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions in real-time. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be used to identify and quantify reactants, intermediates, and products directly in the reaction mixture without the need for separation.
This technique has been successfully applied to study acyl group migration, mutarotation (anomerization), and hydrolysis of mono-O-acylated glucose derivatives. By monitoring the changes in the NMR spectra over time, it is possible to determine the rates of these processes and to understand the influence of factors such as pH on the stability of different regioisomers. For this compound, in situ NMR could be used to follow the progress of acetolysis and anomerization, providing valuable data on the reaction kinetics and the relative stability of the α and β anomers under different conditions.
Beyond NMR, other spectroscopic techniques provide complementary information for elucidating reaction mechanisms.
Mass Spectrometry (MS) is instrumental in identifying reaction intermediates and characterizing fragmentation pathways. nih.govacs.org Soft ionization techniques like electrospray ionization (ESI) allow for the transfer of intact molecular ions into the gas phase, where they can be fragmented in a controlled manner (tandem mass spectrometry or MS/MS). nih.govacs.org The fragmentation patterns can provide valuable structural information about the original molecule and any intermediates formed during a reaction. researchgate.net For instance, in the study of glycosylation reactions, mass spectrometry has been used to probe the structure of highly reactive glycosyl cations in the gas phase. fu-berlin.de
Theoretical Chemistry and Computational Modeling
Theoretical chemistry and computational modeling provide a powerful framework for understanding the structure, energetics, and reactivity of this compound at the atomic level. These methods can complement experimental findings and provide insights that are difficult to obtain through experiments alone.
Molecular Dynamics (MD) simulations are used to study the conformational dynamics of the furanose ring and the orientation of the acetyl groups in solution. nih.gov Force fields specifically parameterized for carbohydrates, such as GROMOS, CHARMM, and AMBER, can be used to simulate the behavior of the molecule over time, providing information on preferred conformations and the energy barriers between them. acs.orgacs.org Coarse-grained MD simulations can be employed to study larger systems and longer timescales, offering insights into processes like the self-assembly of carbohydrate-based materials. nih.gov
Quantum Mechanical (QM) calculations , such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic structures of the molecule, as well as the transition states of its reactions. These calculations can help to elucidate reaction mechanisms by providing the energies of intermediates and transition states. For example, DFT calculations can be used to model the structure and stability of the oxocarbenium ions formed during acetolysis and anomerization, and to predict the preferred pathways for nucleophilic attack. In the context of electron-induced reactions, QM methods are essential for calculating electron affinities and modeling the potential energy surfaces of the transient negative ions.
By combining experimental techniques with computational modeling, a comprehensive picture of the reactivity and molecular behavior of this compound can be achieved, paving the way for its more effective use in various applications.
Conformational Analysis and Energetics of Furanose Rings
Computational studies, often employing ab initio molecular orbital theory and density functional theory (DFT), are used to map the potential energy surface of furanose rings. For instance, a study on methyl β-D-arabinofuranoside, a related compound, utilized both Hartree-Fock (HF/6-31G) and DFT (B3LYP/6-31G) calculations to investigate the 10 possible envelope conformers. nih.gov The analysis revealed that the global energy minimum corresponds to a "Northern" conformer, E(2). nih.gov The study also identified local minima in the "Southern" hemisphere, with the exact conformer ((2)E or (4)E) depending on the theoretical method used. nih.gov Such research highlights the sensitivity of conformational energies to the computational model and basis set chosen. nih.gov
The presence of bulky acetyl groups in this compound, as opposed to hydroxyl groups in the parent sugar, significantly influences the conformational landscape. These groups introduce steric hindrance and alter electronic properties, which can shift the equilibrium between different puckered forms and increase the energy barriers for interconversion.
The table below summarizes representative conformational energy data for a model arabinofuranoside, demonstrating the typical energy differences between various puckered states. The bulky acetyl groups on the target molecule would be expected to further differentiate these energy levels.
Table 1: Calculated Relative Energies of Methyl β-D-arabinofuranoside Conformers This table is illustrative, based on findings for a related, non-acetylated compound to demonstrate the principles of furanose ring energetics. Energies are relative to the most stable conformer.
| Conformer Type | Pseudorotation Phase Angle (P) | Calculated Relative Energy (kcal/mol) |
| Northern (N) | 0° - 36°, 324° - 360° | 0.00 (Global Minimum) |
| Southern (S) | 144° - 216° | 0.5 - 2.0 |
| Intermediate | Other ranges | > 2.0 |
Quantum Mechanical Calculations of Reaction Pathways and Intermediates
Quantum mechanical (QM) calculations are indispensable for elucidating the mechanisms of chemical reactions, allowing researchers to model transition states and reaction intermediates that are often too transient to be observed experimentally. For acetylated arabinofuranose, these calculations can predict the feasibility of various reaction pathways, such as glycosylation, hydrolysis, or enzymatic modification.
Understanding reaction mechanisms is crucial, as many microorganisms produce polysaccharides containing arabinofuranosyl residues. nih.gov QM methods can probe the action of enzymes on these carbohydrates, as experimental access to reaction mechanisms is often limited. researchgate.net For example, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are a common approach where the reacting center (e.g., the anomeric carbon and participating groups) is treated with a high level of QM theory, while the surrounding enzyme and solvent environment are modeled using more computationally efficient MM force fields.
Key areas of investigation include:
Glycosidic Bond Formation: QM calculations can model the formation of an oxocarbenium ion intermediate during a glycosylation reaction. The calculations can determine the activation energy for this step and analyze the stability of the intermediate, which is influenced by the stereochemistry and the nature of the protecting groups (acetyl groups in this case).
Anomeric Effect: The preference for an axial orientation of an electronegative substituent at the anomeric carbon can be explained through molecular orbital interactions. QM methods can quantify the stabilizing interaction between the lone pair on the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond, which influences reactivity. utdallas.edu
Enzymatic Reactions: In the context of enzymes like arabinosyltransferases, QM/MM calculations can map the entire catalytic cycle. This includes substrate binding, the chemical step of sugar transfer, and product release, providing insights into the roles of specific amino acid residues in the active site.
While specific QM studies on the reaction pathways of this compound are not prevalent in the literature, the principles are well-established from studies on other monosaccharides. For instance, investigations into glycoside hydrolysis detail the energetics of ring distortion as the reaction proceeds from a stable chair or envelope conformation through a half-chair or planar transition state.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide a temporal dimension to the static pictures offered by QM calculations. By simulating the movement of every atom in the system over time, MD can reveal how the solute interacts with its environment and how it samples different conformations. nih.gov For this compound, MD simulations are particularly useful for understanding its behavior in solution.
The development of robust force fields, such as CHARMM and GLYCAM, which include parameters for acetylated monosaccharides, has been crucial for enabling accurate simulations of these molecules. nih.govnih.gov These force fields are parameterized by fitting to high-level QM data and experimental results, ensuring they can reproduce the geometries and conformational energies of the molecules. nih.gov
MD simulations can address several key questions:
Solvation and Hydration: Simulations explicitly model the interactions between the acetylated sugar and solvent molecules (e.g., water). They can reveal the structure of the hydration shell and the nature of hydrogen bonding, which is critical for solubility and reactivity.
Conformational Dynamics: MD simulations can track the puckering of the furanose ring over time, showing the frequency and pathways of transitions between different conformational states. nih.gov This provides a more realistic view than static energy calculations, as it includes the effects of temperature and solvent. acs.org
Interaction with Biomolecules: MD is widely used to simulate the binding of carbohydrates to proteins like lectins or enzymes. researchgate.net For this compound, simulations could model its approach and binding to a protein active site, revealing the key intermolecular interactions (e.g., van der Waals, electrostatic) that stabilize the complex. researchgate.net
A study combining MD simulations with DFT-derived coupling constants for oligo-α-arabinofuranosides demonstrated good agreement with experimental NMR data, validating the use of the GLYCAM force field for these systems. nih.gov Such validated methods can then be used to predict the dynamic behavior of derivatives like the tetra-acetylated compound.
Vii. Emerging Research Frontiers and Interdisciplinary Applications
Development of Novel Glycosyl Donors from 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose
A primary application of this compound is its conversion into a range of glycosyl donors, which are the key reactive intermediates in the formation of glycosidic bonds. The acetyl groups, particularly at the anomeric position (C-1), can be readily transformed into more effective leaving groups, thereby activating the molecule for glycosylation reactions.
Commonly, the per-O-acetylated furanose is converted into glycosyl halides (bromides or chlorides), thioglycosides, or trichloroacetimidates. These transformations are well-established in carbohydrate chemistry and provide access to a suite of donors with varying reactivity profiles, suitable for different synthetic strategies. For instance, the conversion to a glycosyl bromide, often achieved using a solution of hydrogen bromide in acetic acid, yields a highly reactive donor suitable for coupling with a variety of acceptor alcohols.
The choice of the leaving group and the reaction conditions are critical for controlling the stereochemical outcome of the glycosylation, aiming for either 1,2-cis (α) or 1,2-trans (β) linkages. The presence of an acetyl group at the C-2 position can exert a neighboring group participation effect, typically favoring the formation of the 1,2-trans-glycoside. Researchers are continuously exploring new activating reagents and conditions to enhance the stereoselectivity of glycosylations involving donors derived from this compound.
| Glycosyl Donor Type | Typical Precursor | Common Activating Agent/Conditions | Resulting Glycosidic Linkage Preference |
| Glycosyl Halide (e.g., Bromide) | This compound | HBr in Acetic Acid | Often leads to a mixture, but can be directed |
| Thioglycoside | This compound | Thiol with Lewis Acid (e.g., BF₃·OEt₂) | Dependent on promoter and conditions |
| Trichloroacetimidate (B1259523) | This compound (after de-O-acetylation at C-1) | Trichloroacetonitrile with a base (e.g., DBU) | Generally good for a range of acceptors |
Contribution to Biological Chemistry Research
Arabinofuranosyl residues are integral components of various biologically significant glycoconjugates, particularly in plants and microorganisms. The availability of synthetic tools derived from this compound is crucial for dissecting the roles of these sugar moieties in biological processes.
The specific recognition of carbohydrates by proteins (lectins, enzymes, antibodies) governs a multitude of biological events. To study these interactions, researchers require well-defined carbohydrate structures. This compound serves as a key starting material for the synthesis of molecular probes designed to investigate arabinofuranose-binding proteins.
By incorporating this acetylated arabinofuranose into larger oligosaccharides or conjugating it to reporter molecules (such as fluorescent tags or biotin), scientists can create tools to:
Identify and characterize novel arabinofuranose-binding proteins.
Determine the binding specificity and affinity of these interactions.
Visualize the localization of specific glycans in cells and tissues.
For example, synthetic oligosaccharides containing L-arabinofuranose, constructed using donors derived from the title compound, can be used in glycan arrays to screen for interactions with a wide range of proteins.
Enzymes that synthesize or degrade arabinofuranose-containing glycans, such as arabinofuranosidases and arabinofuranosyltransferases, are vital for the metabolism of these structures. Understanding the mechanisms of these enzymes is a key area of research, with implications for biotechnology and drug development.
This compound can be used to synthesize modified substrates or inhibitors for these enzymes. For instance, by replacing a hydroxyl group with a non-hydrolyzable moiety or by introducing a reporter group, researchers can design molecules that trap the enzyme in a particular conformational state or report on its activity. While direct use of the acetylated form as a substrate is less common due to the protecting groups, its role as a precursor to these tailored molecules is indispensable. Studies on arabinofuranosidases, which are crucial for the breakdown of plant biomass, often rely on synthetic substrates to elucidate their substrate specificity and catalytic mechanism. nih.govmdpi.comnih.govmdpi.com
Future Prospects in Stereoselective Synthesis and Complex Molecular Construction
The demand for complex, stereochemically pure carbohydrates for biological and materials science applications continues to grow. This compound is poised to play an increasingly significant role in meeting this demand.
Future research is likely to focus on the development of more sophisticated glycosylation strategies that offer enhanced stereocontrol, particularly for the challenging synthesis of 1,2-cis-arabinofuranosides. This may involve the design of novel protecting groups that can be selectively introduced onto the arabinofuranose scaffold, starting from the per-acetylated form, to influence the stereochemical outcome of glycosylation reactions.
Furthermore, the integration of this building block into automated glycan assembly platforms will accelerate the synthesis of complex arabinofuranose-containing oligosaccharides. This will enable the rapid generation of libraries of related structures for biological screening and the construction of intricate molecular architectures with novel properties. The compound also serves as a precursor in the synthesis of other bioactive molecules, such as certain nucleoside analogues with potential therapeutic applications. lookchem.com
Q & A
Q. Q: What are the standard synthetic routes for 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose, and how can reaction conditions be optimized?
A: The compound is typically synthesized via acetylation of L-arabinofuranose using acetic anhydride and a catalyst (e.g., pyridine or DMAP). Key parameters include:
- Temperature control : Excess heat may lead to acyl migration or isomerization. Reactions are often conducted at 0–25°C .
- Molar ratios : A 5:1 molar excess of acetic anhydride to sugar ensures complete acetylation.
- Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Yield optimization (70–85%) requires careful monitoring via TLC .
Q. Q: How does the stereochemistry of L-arabinofuranose affect acetylation regioselectivity, and what techniques resolve structural ambiguities?
A: The furanose ring’s cis-diol arrangement (C2 and C3 hydroxyls) directs acetylation. Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography are critical for confirming stereochemistry:
- ¹H/¹³C NMR : Key signals include anomeric protons (δ 5.2–5.5 ppm) and acetyl methyl groups (δ 1.8–2.1 ppm). Coupling constants (J1,2 ≈ 3–4 Hz) confirm the β-anomer .
- X-ray diffraction : Resolves ambiguities in CAS registry conflicts (e.g., 43225-70-3 vs. 78148-86-4) caused by isomeric impurities .
Data Contradiction and Reproducibility
Q. Q: How should researchers address discrepancies in reported CAS numbers or spectral data for this compound?
A: Cross-validate using:
Multi-technique characterization : Combine NMR, HRMS, and polarimetry to distinguish between L/D-arabinose isomers.
Literature benchmarking : Compare melting points (mp) and optical rotations ([α]D) with trusted sources (e.g., academic reports over vendor catalogs) .
Synthesis replication : Reproduce methods from peer-reviewed studies to confirm structural assignments.
Application in Glycosylation Reactions
Q. Q: What role does this compound play in stereoselective glycosylation, and how are challenges like β-selectivity addressed?
A: As a glycosyl donor, the acetyl groups act as transient protecting groups. Challenges include:
Q. Q: How is this compound used to study arabinofuranosidase substrate specificity?
A: It serves as a substrate in enzyme kinetics assays. Experimental design considerations:
- Assay setup : Incubate with purified enzyme (pH 5.0–6.0, 37°C) and monitor acetyl group cleavage via HPLC or colorimetric methods (e.g., reducing sugar assays).
- Kinetic parameters : Calculate Km and Vmax using Lineweaver-Burk plots.
- Inhibitor screening : Co-incubate with potential inhibitors to assess competitive/non-competitive binding .
Purity and Analytical Challenges
Q. Q: What advanced methods detect trace impurities or acyl migration in synthesized batches?
A:
- HPLC-MS : A C18 column (acetonitrile/water gradient) separates isomers. Impurities <0.5% require high-sensitivity detectors .
- Stability studies : Store samples at –20°C under argon; monitor degradation via accelerated aging (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
